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Welcome to the technical support center for the crystallographic refinement of disordered

selenoxochromium structures. This guide is designed for researchers, scientists, and drug

development professionals who encounter challenges in modeling disorder within this specific

class of compounds. The following question-and-answer-based troubleshooting guide provides

in-depth solutions, explains the crystallographic rationale behind experimental choices, and is

grounded in authoritative sources to ensure scientific integrity.

I. Frequently Asked Questions (FAQs)
Question 1: How do I identify potential disorder in my
selenoxochromium crystal structure during initial
refinement?
Answer:

Identifying disorder early is crucial for a successful refinement. The primary indicators are often

visible after an initial refinement cycle.[1] Look for the following signs in your crystallographic

software:

Unusually Large or Elongated Atomic Displacement Parameters (ADPs): Atoms that are

disordered over multiple positions will often be modeled as a single atom with a large, cigar-

or plate-shaped thermal ellipsoid.[2] This indicates that the electron density is spread out

over a larger volume than is typical for a single, well-ordered atom.
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Significant Residual Electron Density Peaks: Large positive peaks (Q-peaks) in the

difference Fourier map located near a refined atom suggest that there is unmodeled electron

density.[1] Conversely, negative peaks can indicate that an atom is incorrectly placed or has

too high an occupancy.

Chemically Unreasonable Geometries: If your initial refinement results in distorted bond

lengths or angles involving the selenoxochromium core or its ligands, it may be an

indication of an underlying disordered model that is being improperly represented.

Non-Positive Definite Atoms: An atom is flagged as "non-positive definite" if the refinement of

its anisotropic displacement parameters results in a physically meaningless negative value.

This is a strong indicator of severe issues, often related to incorrect atom assignment or an

attempt to model significant disorder with a single atom.[3]

If you observe one or more of these indicators, it is highly probable that some form of positional

or substitutional disorder is present in your structure.

Question 2: What is the fundamental difference between
positional and substitutional disorder, and how might
they manifest in selenoxochromium structures?
Answer:

Understanding the type of disorder is key to selecting the correct modeling strategy.

Positional Disorder: This occurs when an atom or a group of atoms occupies two or more

distinct positions in different unit cells.[4][5] In selenoxochromium compounds, this could

manifest as:

Conformational Disorder: A flexible part of a ligand, such as an alkyl chain or a phenyl ring,

might adopt multiple conformations.

Whole-Molecule Disorder: The entire selenoxochromium molecule might be slightly

shifted or rotated between two or more positions. This can happen if the molecule is

located on or near a crystallographic special position without possessing the required

symmetry.[4]
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Substitutional Disorder: This type of disorder arises when two or more different atom types

occupy the same crystallographic site.[1][6] For selenoxochromium structures, this is less

common for the core atoms but could occur if:

There is a mixture of related compounds in the crystal, for instance, a small fraction of a

sulfur analog co-crystallizing with the selenium compound.

A solvent molecule and an ion share the same pocket in the crystal lattice.[3]

The initial signs (large ADPs, residual density) are often similar for both types. Distinguishing

between them requires careful examination of the chemical environment and may involve

chemical knowledge about the sample's synthesis and purity.

II. Troubleshooting and Step-by-Step Protocols
Problem 1: I have identified a disordered fragment. How
do I model a simple two-site positional disorder using
SHELXL?
Answer:

Modeling two-site disorder is a common task in crystallographic refinement. The general

principle is to define the two positions for the disordered atoms, assign them to different PART

numbers, and refine their relative occupancies.[4]

Detailed Protocol for Two-Site Disorder Refinement in SHELXL:
Identify the Disordered Atoms: Based on the indicators from FAQ 1, determine which atoms

are part of the disordered fragment.

Locate the Alternate Positions: Use the residual electron density peaks (Q-peaks) to place

the atoms of the second component of the disorder. It is often helpful to first refine the model

with the disordered atoms set to be isotropic, as this can make the alternate positions

clearer.[1]
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Use PART instructions: Enclose the atoms of the first disordered component between

PART 1 and PART 0 (or PART 2). Enclose the atoms of the second component between

PART 2 and PART 0. Atoms in PART 0 are considered common to both components.[4]

Atoms in PART 1 will only bond to other atoms in PART 1 or PART 0.[4]

Assign Occupancies with a Free Variable: Before the first atom in your atom list, add or

modify the FVAR instruction. The first value is the overall scale factor. The second will be

your free variable for the occupancy.

For each atom in PART 1, set its site occupancy factor (sof) to 21. For each atom in PART

2, set its sof to -21. This links their occupancies to the second free variable (the 2 in 21)

and ensures they sum to 1.

Apply Geometric Restraints: It is crucial to use restraints to maintain a chemically sensible

geometry for the disordered components.[4]

Use SADI (Same Distance) or DFIX (Distance Fix) to restrain bond lengths to be similar or

fixed to a certain value.[7]

Use SAME to restrain the geometries of two related fragments.

Apply ADP Restraints: The atomic displacement parameters of disordered atoms should also

be restrained.

SIMU restrains the ADPs of adjacent atoms to be similar.[1]

DELU is a rigid-bond restraint.[1]

In challenging cases, ISOR can be used to make an ADP more isotropic.[1]

Refine and Validate: Run several cycles of least-squares refinement in SHELXL. Check the

resulting model for improved R-factors, a flatter difference map, and more reasonably

shaped ADPs.

The following diagram illustrates the decision-making process for modeling disorder.

graph Disorder_Refinement_Workflow { layout=dot; rankdir=TB; node [shape=box,

style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica",
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color="#5F6368"];

A [label="Initial Refinement Done", fillcolor="#F1F3F4"]; B [label="Check for Disorder

Indicators:\n- Large/Elongated ADPs\n- Residual Q-Peaks\n- Bad Geometry", shape=diamond,

fillcolor="#FBBC05"]; C [label="No Significant Disorder", fillcolor="#34A853"]; D

[label="Disorder Detected", fillcolor="#EA4335"]; E [label="Identify Disordered Atoms\n& Locate

Alternate Positions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Modify .ins File:\n-

PART Instructions\n- Free Variables for Occupancy", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; G [label="Apply Geometric Restraints\n(SADI, DFIX, SAME)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Apply ADP Restraints\n(SIMU, DELU,

ISOR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Run Refinement Cycles",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Validate Model:\n- R-factors\n- Difference

Map\n- ADPs", shape=diamond, fillcolor="#FBBC05"]; K [label="Refinement Complete",

fillcolor="#34A853"]; L [label="Iterate & Adjust Model", fillcolor="#EA4335"];

A -> B; B -> C [label="No"]; B -> D [label="Yes"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -

> K [label="Acceptable"]; J -> L [label="Needs Improvement"]; L -> E; }

Disorder Refinement Workflow

Problem 2: My refinement is unstable, and the
occupancies of the disordered components are not
converging. What should I do?
Answer:

Instability during the refinement of disordered structures is a common problem, often stemming

from high correlation between parameters like atomic positions, ADPs, and site occupancy

factors.

Troubleshooting Steps for Unstable Refinements:
Check for Over-parameterization: Modeling disorder introduces additional variables.[2]

Ensure you have a sufficient data-to-parameter ratio. If your data is weak, you may need to

use more severe restraints or even constraints.

Use Stronger Restraints:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.ou.edu/content/dam/cas/chemistry/xray/docs/Disordered_Refinement.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initially, you can fix the occupancies to 0.5 (FVAR 1.0 0.5 and use 21 and -21 for the sofs)

and refine only the positions and isotropic displacement parameters.

Use the SAME instruction to apply similarity restraints to the entire disordered fragment,

which is often more stable than restraining individual bond lengths and angles.

Refine in Stages:

Stage 1: Refine the positions of the disordered atoms with fixed isotropic ADPs and fixed

occupancies.

Stage 2: Introduce ADP restraints (SIMU, DELU) and refine with anisotropic ADPs.

Stage 3: Allow the occupancy to refine by using a free variable.

Utilize Specialized Software: Programs like the Disordered Structure Refinement (DSR)

program can simplify the process of modeling disorder by automating the insertion of

fragments and the application of appropriate restraints for use with SHELXL.[8]

Problem 3: After modeling the disorder, my CIF file
generates several high-severity ALERTS in checkCIF.
How should I address these?
Answer:

checkCIF is an essential validation tool that checks for completeness, quality, and consistency

in your crystallographic data.[9] ALERTS related to disorder are common and often require

careful consideration and explanation.

Common checkCIF ALERTS for Disordered Structures and How to
Respond:
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ALERT Type Common Cause Recommended Action

Short intra/intermolecular

contacts

Overlapping disordered

components.

This is often unavoidable. Add

a comment to the .cif file

explaining that the short

contacts are between atoms of

different disordered parts and

do not represent true chemical

interactions.

High residual electron density
Incomplete or inaccurate

modeling of the disorder.

Re-examine your difference

map. You may need to add a

third disorder component, or

adjust the positions of your

current model.

Non-positive definite ADPs

Poorly restrained disordered

atoms or incorrect atom

assignment.

Apply stronger ADP restraints

(SIMU, ISOR). If the problem

persists, re-evaluate your

disorder model.[3]

High R factors

The overall model, including

the disorder, may not be

optimal.

In addition to refining the

disorder model, check other

aspects of the refinement such

as the weighting scheme and

twinning.

It is standard practice to include responses to checkCIF ALERTS within the CIF file itself before

submission for publication.

III. Advanced Topics
Question 4: Can temperature-dependent studies help in
validating a disorder model for a selenoxochromium
complex?
Answer:
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Yes, collecting diffraction data at multiple temperatures can be a powerful tool to distinguish

between static and dynamic disorder.[7]

Dynamic Disorder: If the disorder is due to thermal motion (e.g., a rapidly rotating group),

cooling the crystal to a very low temperature (e.g., 100 K) may "freeze out" one of the

conformations, resulting in a more ordered structure.[10]

Static Disorder: If the disorder is static, meaning different orientations of the molecule are

locked into the crystal lattice, lowering the temperature will likely not resolve the disorder,

although it may reduce the atomic displacement parameters.[10]

Observing a change in the refined occupancies or a transition to an ordered state upon cooling

provides strong evidence for a dynamic process and validates your multi-component disorder

model.

Question 5: Are there computational methods that can
assist in the refinement of complex disorder?
Answer:

Absolutely. When experimental data alone is insufficient to resolve a complex disorder,

computational chemistry can provide valuable insights. A molecule-in-cluster computational

approach can be used to calculate the relative energies of different possible conformations of

the disordered fragment.[7] This information can then be used to:

Guide the initial modeling: The lowest energy conformations are the most likely to be present

in the crystal.

Apply restraints: The calculated bond lengths and angles can be used as targets for

geometric restraints in SHELXL using DFIX and DANG commands.[7]

Validate the final model: The refined occupancies should ideally correlate with the calculated

energy differences between the conformers.

This combination of experimental data and theoretical calculations can lead to a more robust

and chemically meaningful model of the disordered structure.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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